molecular formula C19H23N3O3 B11135991 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11135991
M. Wt: 341.4 g/mol
InChI Key: CHKPSIHZXYQCHC-UHFFFAOYSA-N
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Description

2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound with potential applications in various scientific fields This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids to form the pyridazinone ring.

    Introduction of the Azepanyl Group: The azepanyl group can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophile.

    Attachment of the Methoxyphenyl Group: This step usually involves electrophilic aromatic substitution, where a methoxyphenyl group is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepanyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the azepanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound is investigated for its potential as a pharmaceutical agent. The pyridazinone core is known for its anti-inflammatory, antimicrobial, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies are conducted to evaluate its efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved therapeutic effects.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H23N3O3/c1-25-17-9-5-4-8-15(17)16-10-11-18(23)22(20-16)14-19(24)21-12-6-2-3-7-13-21/h4-5,8-11H,2-3,6-7,12-14H2,1H3

InChI Key

CHKPSIHZXYQCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3

Origin of Product

United States

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